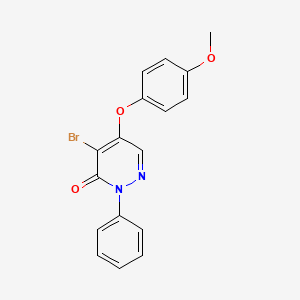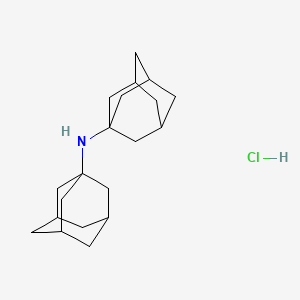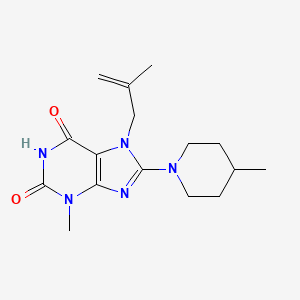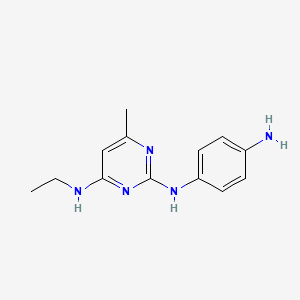![molecular formula C25H28N4O5S B2957683 methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-63-4](/img/no-structure.png)
methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, a component of this compound, is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle and is often found in various drugs and functional materials.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR, and MS . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Aplicaciones Científicas De Investigación
Antiviral Research
Compounds with a piperidin-4-one nucleus, which is structurally related to the compound , have shown antiviral activities . The morpholine moiety present in the compound can be leveraged to synthesize derivatives that may inhibit the replication of viruses. This application is crucial in the development of new antiviral drugs, especially in the wake of emerging viral diseases.
Antitumor and Anticancer Studies
The compound’s structure suggests potential antitumor and anticancer properties . Research in this field could focus on the synthesis of novel derivatives that target specific pathways involved in cancer cell proliferation. The morpholine ring, in particular, is a feature of interest in cancer drug design due to its pharmacokinetic properties.
Central Nervous System (CNS) Stimulants
Morpholine derivatives have been reported to act as CNS stimulants . The compound could be studied for its potential effects on the CNS, possibly leading to the development of new treatments for disorders such as depression or ADHD.
Analgesic Applications
The analgesic (pain-relieving) potential of compounds containing a piperidin-4-one nucleus is well-documented . Further research into the compound could provide insights into new pain management solutions, which are always in high demand in medical settings.
Antimicrobial Activity
Morpholine and its derivatives have shown antimicrobial activity . This application is significant for the development of new antibiotics, which is a pressing need due to the rise of antibiotic-resistant bacteria.
Industrial Applications
While not directly related to scientific research, the morpholine component of the compound is widely used in industrial applications as a solvent and corrosion inhibitor . Understanding the compound’s properties could lead to improved industrial processes or the development of new materials.
Pharmacological Actions of Morpholine Derivatives
A comprehensive review on morpholine derivatives has highlighted their wide range of pharmacological actions . This includes their use as therapeutic agents for various diseases, showcasing the compound’s potential as a versatile pharmaceutical agent.
Synthesis of Bioactive Compounds
The methodology used in synthesizing compounds with morpholine rings can lead to the creation of potentially bioactive compounds . Research into the compound could yield new bioactive molecules with significant therapeutic value.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the reaction of 4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde with thiourea to form 4-(3-morpholin-4-ylpropylcarbamoyl)benzylisothiouronium chloride. This intermediate is then reacted with methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate to form the final product.", "Starting Materials": [ "4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde", "thiourea", "methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate" ], "Reaction": [ "Step 1: 4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde is reacted with thiourea in the presence of ethanol to form 4-(3-morpholin-4-ylpropylcarbamoyl)benzylisothiouronium chloride.", "Step 2: Methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is added to the reaction mixture from step 1 and the mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is then poured into water and the resulting solid is filtered and washed with water to obtain the final product, methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate." ] } | |
Número CAS |
422283-63-4 |
Fórmula molecular |
C25H28N4O5S |
Peso molecular |
496.58 |
Nombre IUPAC |
methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O5S/c1-33-24(32)19-7-8-20-21(15-19)27-25(35)29(23(20)31)16-17-3-5-18(6-4-17)22(30)26-9-2-10-28-11-13-34-14-12-28/h3-8,15H,2,9-14,16H2,1H3,(H,26,30)(H,27,35) |
Clave InChI |
YPEVKVPHYPESTI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)
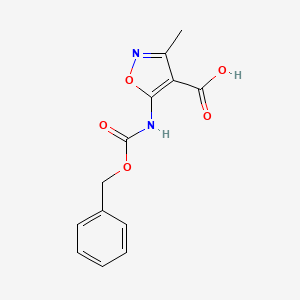
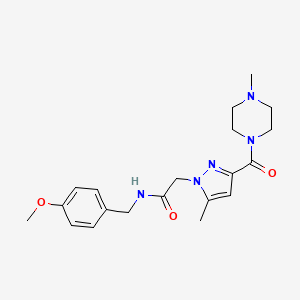
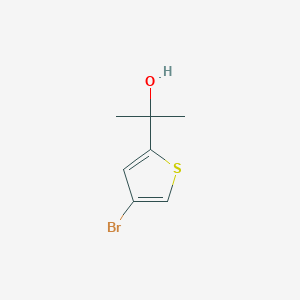
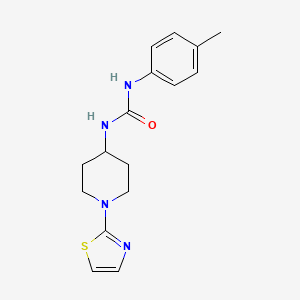


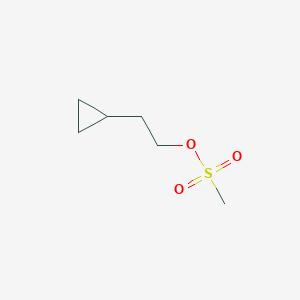
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
